molecular formula C11H9F3N2S B2924669 4-Phenyl-5-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine CAS No. 2172157-24-1

4-Phenyl-5-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine

Cat. No. B2924669
CAS RN: 2172157-24-1
M. Wt: 258.26
InChI Key: JOTZKAAELWNFKW-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “4-Phenyl-5-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine” are not well-documented. More research is needed to understand the chemical behavior of this compound .

Scientific Research Applications

Star-Shaped Single-Polymer Systems

In a study by Liu et al. (2016), a three-armed star-shaped single-polymer system was developed, which included compounds related to 4-Phenyl-5-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine. This system was designed for applications in electroluminescence and amplified spontaneous emission, demonstrating the potential of these compounds in advanced material sciences.

Corrosion Inhibition Performance

A research by Kaya et al. (2016) focused on the inhibition performances of various thiazole and thiadiazole derivatives, including structures similar to the compound , against corrosion of iron. The study utilized computational methods to predict their effectiveness, highlighting the potential application in industrial corrosion prevention.

Photoinitiators for Polymerization

In the field of polymer chemistry, Zhang et al. (2015) developed star-shaped tris(4-(thiophen-2-yl)phenyl)amine derivatives, akin to the compound , for use as photoinitiators in radical and cationic polymerizations. This application is significant for the development of new materials and manufacturing processes.

Synthesis and Optical Properties of Poly(p-benzamide)s

Takagi et al. (2013) Takagi et al., 2013 explored the synthesis of phenyl aminobenzoate derivatives with oligothiophene, which are structurally related to the compound of interest. These derivatives were used in the development of poly(p-benzamide)s, revealing insights into the optical properties of such polymers.

Mechanism of Action

The mechanism of action for “4-Phenyl-5-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine” is currently unknown. It’s possible that it may have similar mechanisms to structurally related compounds .

Safety and Hazards

The safety and hazards associated with “4-Phenyl-5-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine” are not well-documented. It’s important to handle all chemical compounds with care and to follow appropriate safety protocols .

properties

IUPAC Name

4-phenyl-5-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2S/c12-11(13,14)6-8-9(16-10(15)17-8)7-4-2-1-3-5-7/h1-5H,6H2,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOTZKAAELWNFKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)N)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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